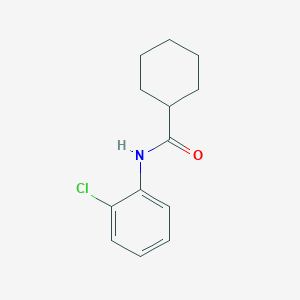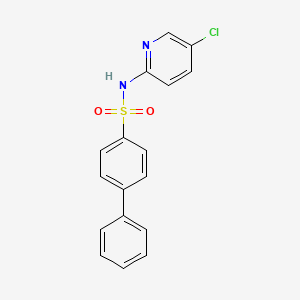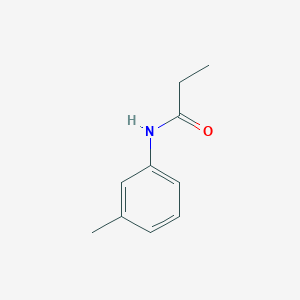
N-(2-chlorophenyl)cyclohexanecarboxamide
Vue d'ensemble
Description
N-(2-chlorophenyl)cyclohexanecarboxamide, also known as PCC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular formula of C13H17ClNO. PCC is a white crystalline powder that is soluble in organic solvents such as acetone and ethanol.
Applications De Recherche Scientifique
Synthesis and Characterization
- N-(2-chlorophenyl)cyclohexanecarboxamide and its derivatives have been synthesized and characterized, contributing to the understanding of their chemical properties. The synthesis process involves various aryl substituents, and the compounds are characterized using elemental analyses, IR spectroscopy, and NMR spectroscopy. The cyclohexane ring in these compounds typically adopts a chair conformation, indicating its stable structure (Özer et al., 2009).
Crystal Structure Analysis
- The crystal structure of this compound has been extensively studied through single-crystal X-ray diffraction. This analysis provides detailed insights into the molecular conformation, including hydrogen bonding patterns and the stability of the compound's structure. The crystal data reveals how the molecule is stabilized by intramolecular hydrogen bonds, forming pseudo-six-membered rings (Ozer et al., 2021).
Hydrogen Bonding Patterns
- Studies on 1-arylcycloalkanecarboxamides, including this compound, have shown that these compounds form various hydrogen-bonded motifs. These motifs contribute to different molecular structures and could influence the compound's reactivity and potential applications in materials science or pharmaceuticals (Lemmerer & Michael, 2008).
Applications in Coordination Chemistry
- This compound derivatives have been used to synthesize metal complexes, particularly with Ni(II) and Cu(II). These complexes have been studied for their structural characteristics, providing valuable information for coordination chemistry and potential applications in catalysis or material science (Özer et al., 2009).
Fluorescence Studies
- Carboxamide derivatives, including those similar to this compound, have been studied for their fluorescence properties. Understanding the fluorescence quenching mechanisms of these compounds in various solvents can be valuable for applications in chemical sensors and molecular probes (Patil et al., 2013).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVBIFZZMKDPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5735913.png)
![2-(4-chlorophenyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5735921.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5735943.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5735945.png)
![2-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5735952.png)
![1'-butyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5735955.png)




![3-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5735993.png)

![3-bromo-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5735995.png)
